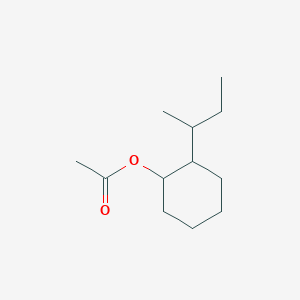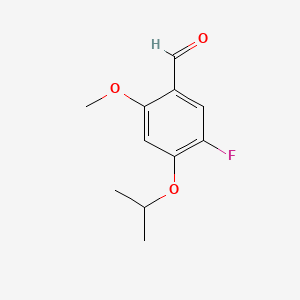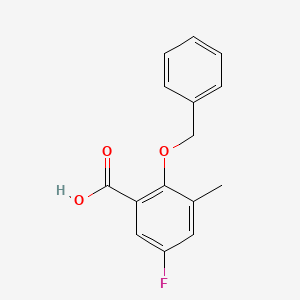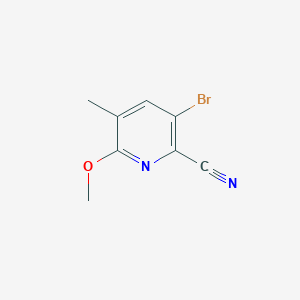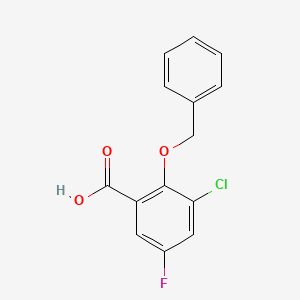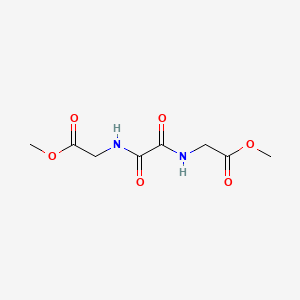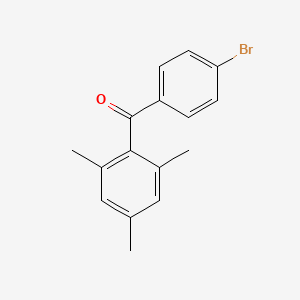
ANILINE, N-(((p-CHLOROPHENYL)THIO)METHYL)-N-METHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ANILINE, N-(((p-CHLOROPHENYL)THIO)METHYL)-N-METHYL- is a complex organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a p-chlorophenyl group attached to a thioether linkage, which is further connected to a methylated aniline moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ANILINE, N-(((p-CHLOROPHENYL)THIO)METHYL)-N-METHYL- typically involves the reaction of p-chlorothiophenol with N-methylaniline in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
p-Chlorothiophenol+N-MethylanilineBase, RefluxANILINE, N-(((p-CHLOROPHENYL)THIO)METHYL)-N-METHYL-
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
ANILINE, N-(((p-CHLOROPHENYL)THIO)METHYL)-N-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
ANILINE, N-(((p-CHLOROPHENYL)THIO)METHYL)-N-METHYL- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ANILINE, N-(((p-CHLOROPHENYL)THIO)METHYL)-N-METHYL- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ANILINE, N-(((p-CHLOROPHENYL)THIO)METHYL)-m-NITRO-
- 2-Anilinopyrimidines
- 2-Aminothiazole derivatives
Uniqueness
ANILINE, N-(((p-CHLOROPHENYL)THIO)METHYL)-N-METHYL- is unique due to its specific thioether linkage and the presence of both aniline and p-chlorophenyl groups. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Eigenschaften
CAS-Nummer |
956-06-9 |
|---|---|
Molekularformel |
C14H14ClNS |
Molekulargewicht |
263.8 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)sulfanylmethyl]-N-methylaniline |
InChI |
InChI=1S/C14H14ClNS/c1-16(13-5-3-2-4-6-13)11-17-14-9-7-12(15)8-10-14/h2-10H,11H2,1H3 |
InChI-Schlüssel |
TWJYSVAMJLBEMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CSC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B14761710.png)
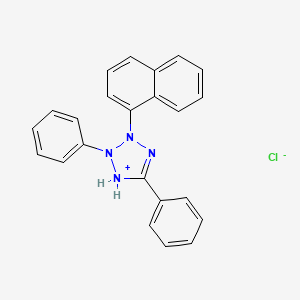
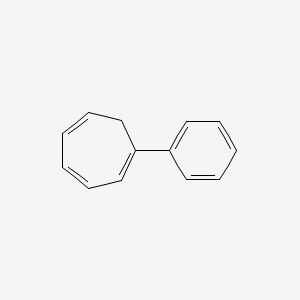
![(3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B14761733.png)
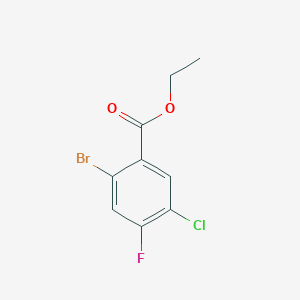
![Bicyclo[5.1.0]oct-2-ene](/img/structure/B14761755.png)
